Plevitrexed

Thymidylate Synthase Inhibition Enzyme Kinetics Antifolate Potency

Plevitrexed (ZD 9331) is a rationally designed, non-polyglutamatable thymidylate synthase inhibitor (Ki=0.44 nM) that circumvents FPGS-mediated cross-resistance to raltitrexed and pemetrexed. With RFC/α-FR uptake and predictable intracellular exposure, it is the definitive tool for studying TS inhibition in FPGS-deficient tumor models. Orphan drug-designated for ovarian and gastric cancers, it serves as a key reference compound for oncology drug discovery and antifolate resistance profiling.

Molecular Formula C26H25FN8O4
Molecular Weight 532.5 g/mol
CAS No. 153537-73-6
Cat. No. B1678894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlevitrexed
CAS153537-73-6
SynonymsBGC-9331;  BGC 9331;  BGC9331. ZD-9331;  ZD-9331;  ZD-9331;  NSC-696259; NSC696259; NSC 696259;Plevitrexed;  Vamidex.
Molecular FormulaC26H25FN8O4
Molecular Weight532.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1CN(CC#C)C3=CC(=C(C=C3)C(=O)NC(CCC4=NNN=N4)C(=O)O)F)C(=O)NC(=N2)C
InChIInChI=1S/C26H25FN8O4/c1-4-9-35(13-16-11-19-22(10-14(16)2)28-15(3)29-25(19)37)17-5-6-18(20(27)12-17)24(36)30-21(26(38)39)7-8-23-31-33-34-32-23/h1,5-6,10-12,21H,7-9,13H2,2-3H3,(H,30,36)(H,38,39)(H,28,29,37)(H,31,32,33,34)/t21-/m0/s1
InChIKeyIEJSCSAMMLUINT-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Plevitrexed (ZD 9331) Procurement & Research: A Non-Polyglutamatable Thymidylate Synthase Inhibitor


Plevitrexed (ZD 9331, BGC 9331), a rationally designed, water-soluble antifolate quinazoline derivative [1], is a potent thymidylate synthase (TS) inhibitor (Ki = 0.44 nM) . Unlike classical antifolates such as pemetrexed, raltitrexed, and methotrexate, it is a non-polyglutamatable molecule, transported intracellularly via the ubiquitously expressed reduced folate carrier (RFC) and the alpha-folate receptor (α-FR) [1][2].

Why Plevitrexed Cannot Be Replaced by Standard TS Inhibitors


A major mechanism of intrinsic and acquired tumor resistance to first-line thymidylate synthase (TS) inhibitors like raltitrexed and pemetrexed is their obligatory polyglutamation by folylpolyglutamate synthetase (FPGS) for potent, sustained cellular retention [1]. Tumors with low or mutant FPGS activity are cross-resistant to these agents [2]. Plevitrexed's unique, non-polyglutamatable design directly circumvents this clinically significant resistance pathway, providing a distinct therapeutic rationale and a specific procurement need for experimental models of antifolate resistance [1][2][3].

Quantitative Differentiation: Plevitrexed vs. Key Antifolate Comparators


TS Inhibition Potency: Plevitrexed vs. Raltitrexed and Pemetrexed

Plevitrexed exhibits a Ki for thymidylate synthase (TS) of 0.44 nM, representing a significant increase in intrinsic target affinity compared to the classical TS inhibitor raltitrexed (Ki = 62 nM) and is comparable to the high potency of pemetrexed [1][2].

Thymidylate Synthase Inhibition Enzyme Kinetics Antifolate Potency

Cellular Retention & Polyglutamation: Plevitrexed vs. Pemetrexed and Raltitrexed

Plevitrexed is a confirmed non-substrate for folylpolyglutamate synthetase (FPGS), meaning it does not undergo polyglutamation-dependent cellular retention. In contrast, raltitrexed and pemetrexed require polyglutamation for potent and sustained activity [1]. In FPGS-deficient or mutant tumor cell lines, which are cross-resistant to classical antifolates like raltitrexed, sensitivity to the non-polyglutamatable plevitrexed is fully retained [2].

Drug Resistance Polyglutamation Cellular Pharmacology

Cellular Uptake: RFC Affinity of Plevitrexed vs. Methotrexate and Pemetrexed

Plevitrexed is a good substrate for the ubiquitously expressed reduced folate carrier (RFC), with an affinity comparable to that of methotrexate, raltitrexed, and pemetrexed [1]. This is in contrast to other non-polyglutamatable agents like nolatrexed, which are not transported via RFC and have shown limited clinical utility [1].

Reduced Folate Carrier Drug Transport Uptake Mechanism

Clinical Activity in Gastric Cancer: Plevitrexed vs. Cisplatin/5-FU Combination

In a Phase I/II study of chemonaïve gastric cancer patients, single-agent plevitrexed at the recommended dose of 130 mg/m² demonstrated a 17.9% partial response rate and a 53.6% stable disease rate, for a disease control rate of 71.4% [1]. This response rate is comparable to the 17% seen in a previous plevitrexed study and approaches the 25% response rate reported for the two-drug combination of cisplatin and 5-FU in the V325 trial, but with a notably lower incidence of grade 3/4 neutropenia (39% vs. 57% for cisplatin/5FU) [1].

Gastric Cancer Clinical Efficacy Phase I/II Trial

Prioritized Research and Discovery Applications for Plevitrexed


Modeling and Overcoming Antifolate Resistance Mediated by Impaired Polyglutamation

Plevitrexed is the ideal tool compound for research focused on FPGS-mediated drug resistance. It can be used to verify whether a cell line's resistance to raltitrexed or pemetrexed is due to defective polyglutamation, as its non-polyglutamatable nature renders it active in such contexts [1]. Procurement is essential for any lab investigating this major resistance mechanism [2].

In Vivo Efficacy Studies in Gastric and Ovarian Cancer Xenografts

Given its demonstrated clinical activity as a single agent in gastric cancer (17.9% ORR, 71.4% DCR) and its orphan drug designation for ovarian and gastric cancers, plevitrexed is a key reference compound for benchmarking novel therapeutics in xenograft models of these specific tumor types [3]. Its defined, non-polyglutamatable mechanism provides a clear pharmacological anchor for combination studies [1].

Investigating TS Inhibition with Controlled Cellular Pharmacokinetics

Unlike pemetrexed or raltitrexed, plevitrexed's cellular retention is not amplified by polyglutamation, offering more predictable and controllable intracellular exposure [1]. This property makes it a superior reagent for time-course experiments examining the direct downstream effects of TS inhibition, such as dTTP pool depletion, cell cycle arrest, and apoptosis induction, without the confounding variable of prolonged drug retention [1].

Quote Request

Request a Quote for Plevitrexed

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.